![molecular formula C12H19NO4 B13840885 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The final step often involves the deprotection of the amine group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a different structure but shares some functional groups with (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Sulfur compounds: These compounds have different core structures but can undergo similar types of chemical reactions.
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has different functional groups but can be used in similar applications.
Uniqueness
The uniqueness of (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[221]heptane-3-carboxylic acid lies in its bicyclic structure and specific stereochemistry
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8?,9-/m1/s1 |
InChI 键 |
IFAMSTPTNRJBRG-AMDVSUOASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
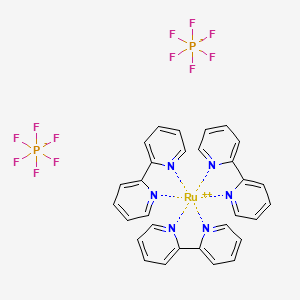
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)

![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)

![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)

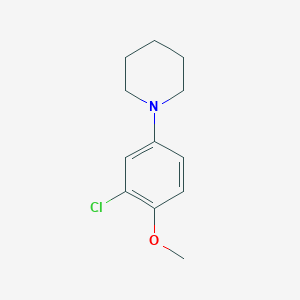
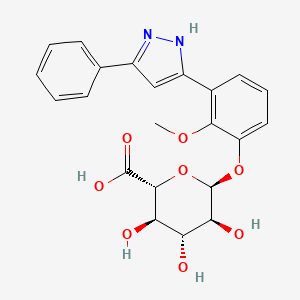
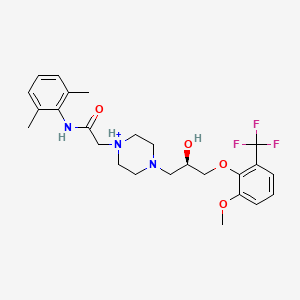
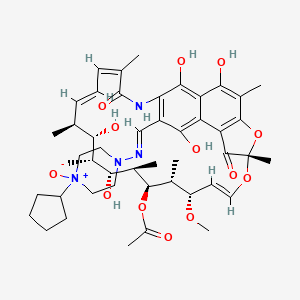
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)

